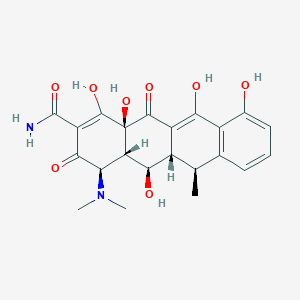

4-epi-6-Epidoxycycline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

97583-08-9 |

|---|---|

Molekularformel |

C22H24N2O8 |

Molekulargewicht |

444.4 g/mol |

IUPAC-Name |

(4R,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

InChI |

InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10-,14-,15-,17+,22+/m1/s1 |

InChI-Schlüssel |

SGKRLCUYIXIAHR-HEMWUFRKSA-N |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-epi-6-epidoxycycline via Controlled Epimerization of Doxycycline

Abstract: Doxycycline, a cornerstone of the tetracycline antibiotic class, is susceptible to stereochemical transformations that impact its efficacy and safety profile. Among its degradation products, the diastereomers 4-epidoxycycline and 6-epidoxycycline are of significant regulatory and analytical interest. This technical guide provides an in-depth exploration of the synthesis pathway for 4-epi-6-epidoxycycline, a key impurity, from the parent doxycycline molecule. The synthesis is approached as a controlled degradation process, leveraging the inherent chemical instability of the tetracycline scaffold under specific stress conditions. This document details the underlying chemical mechanisms, provides a robust experimental protocol for synthesis and purification, and outlines methods for analytical characterization. It is intended for researchers, analytical scientists, and drug development professionals requiring a comprehensive understanding and practical execution of generating this critical reference standard.

Introduction: The Stereochemical Nuances of Doxycycline

Doxycycline is a semi-synthetic tetracycline antibiotic derived from oxytetracycline.[1] Its complex tetracyclic structure features multiple chiral centers, most notably at the C-4, C-4a, C-5, C-5a, C-6, and C-12a positions. The specific spatial arrangement of these centers is critical for its biological activity, which involves binding to the 30S ribosomal subunit of bacteria to inhibit protein synthesis.[2][3]

However, the stereochemical integrity of doxycycline is fragile. Under conditions of heat, light, and particularly in acidic or basic aqueous solutions, doxycycline can undergo epimerization at the C-4 and C-6 positions.[4][5] Epimerization at the C-4 position, which involves the dimethylamino group, leads to the formation of 4-epidoxycycline. This transformation is known to occur in solution and can reach an equilibrium between the native drug and its epimer.[5] Similarly, epimerization at the C-6 methyl group results in 6-epidoxycycline. The simultaneous epimerization at both centers yields the diastereomer This compound .[6][7]

These epimers are considered impurities by regulatory bodies like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP).[4] They exhibit significantly reduced antibiotic activity and their presence in pharmaceutical formulations must be strictly monitored and controlled.[8] Therefore, the availability of pure this compound as a reference standard is essential for the development and validation of stability-indicating analytical methods. This guide details the process of intentionally inducing these epimerizations in a controlled manner to synthesize and isolate this specific impurity.

The Chemical Mechanism of Epimerization

The conversion of doxycycline to its C-4 and C-6 epimers is a chemically driven process rooted in the reactivity of the tetracycline core. The two epimerizations occur via distinct mechanisms.

C-4 Epimerization: An Acid-Catalyzed Enolization

The epimerization at the C-4 position is a reversible, acid-catalyzed reaction. The mechanism proceeds as follows:

-

Protonation: In an acidic medium, the keto-enol system of the A-ring of doxycycline is protonated.

-

Enolization: This protonation facilitates the formation of an enol intermediate. The double bond of the enol eliminates the chirality at the C-4 carbon.

-

Ketonization: The subsequent collapse of the enol back to the keto form can occur via protonation from either face of the planar enol intermediate. This non-stereospecific protonation results in a mixture of the original doxycycline (with the α-dimethylamino group) and 4-epidoxycycline (with the β-dimethylamino group).

This equilibrium is influenced by pH, with acidic conditions (pH 2-6) favoring the epimerization process.[9]

C-6 Epimerization

The formation of 6-epidoxycycline from doxycycline under stress conditions is also observed, particularly at elevated temperatures.[4] While the C-4 epimerization is a well-documented equilibrium in solution, the C-6 inversion is often associated with the initial synthesis process from precursors like methacycline, where catalytic hydrogenation can yield both epimers.[8][10] However, forced degradation studies confirm its formation from doxycycline itself, suggesting that thermal and acidic stress can provide sufficient energy to overcome the barrier to this inversion, likely through a mechanism that temporarily alters the conformation of the C-ring.

The "synthesis" of this compound, therefore, relies on applying sufficient stress (acid and heat) to drive both epimerization equilibria toward the formation of the desired di-epimer.

Synthesis Pathway via Controlled Degradation

The generation of this compound is not a traditional synthesis but a controlled degradation or forced epimerization of doxycycline. The objective is to create a reaction environment that maximizes the formation of the target impurity from the starting material.

Caption: Doxycycline epimerization pathways under stress conditions.

Experimental Protocol: Synthesis and Purification

This protocol describes a laboratory-scale procedure for generating a mixture enriched with this compound, followed by its purification.

Part A: Forced Epimerization of Doxycycline

Materials and Reagents:

-

Doxycycline Hyclate (USP reference standard or equivalent high-purity material)

-

Hydrochloric Acid (HCl), 1N solution

-

Methanol (HPLC grade)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

pH meter

-

HPLC system for reaction monitoring

Step-by-Step Methodology:

-

Preparation of Reaction Solution: Dissolve 500 mg of Doxycycline Hyclate in 100 mL of deionized water in a 250 mL round-bottom flask.

-

pH Adjustment: While stirring, slowly add 1N HCl to the solution to adjust the pH to approximately 2.5. This acidic environment is critical for catalyzing the C-4 epimerization.[9]

-

Reaction Setup: Attach the reflux condenser to the flask and place it in a heating mantle on a magnetic stirrer.

-

Heating and Reflux: Heat the solution to 70°C and maintain this temperature under constant stirring. The elevated temperature accelerates both C-4 and C-6 epimerization.[4]

-

Reaction Monitoring:

-

At time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw a small aliquot (approx. 0.5 mL) of the reaction mixture.

-

Immediately neutralize the aliquot with a small amount of 1N NaOH to quench the reaction.

-

Dilute the sample with the HPLC mobile phase and analyze it to monitor the disappearance of the doxycycline peak and the appearance of the epimer peaks. The goal is to stop the reaction when the peak corresponding to this compound is maximized relative to other components.

-

-

Reaction Termination: Once HPLC analysis indicates a desirable yield of the target compound (typically after 12-24 hours), remove the flask from the heat and allow it to cool to room temperature. Neutralize the entire solution to pH 7.0.

Part B: Purification by Preparative HPLC

The reaction mixture will contain starting material, intermediate epimers, and the target product. Isolation requires a robust chromatographic separation.

Instrumentation and Columns:

-

Preparative HPLC system with a fraction collector.

-

C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

Chromatographic Conditions (Example):

| Parameter | Value | Rationale |

|---|---|---|

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions for good peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier for elution. |

| Gradient | Start with 10% B, ramp to 40% B over 30 min | Optimized to resolve doxycycline and its epimers. |

| Flow Rate | 20 mL/min | Appropriate for the preparative column dimension. |

| Detection | UV at 270 nm or 350 nm | Wavelengths where tetracyclines have strong absorbance.[4][11] |

| Injection Volume | 1-5 mL of the neutralized reaction mixture | Dependent on concentration and system capacity. |

Purification Workflow:

-

System Equilibration: Equilibrate the preparative HPLC column with the starting mobile phase conditions.

-

Sample Injection: Inject the neutralized and filtered reaction mixture onto the column.

-

Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the peak identified as this compound based on preliminary analytical HPLC runs.

-

Purity Analysis: Analyze the collected fractions using an analytical HPLC method to assess their purity. Pool the fractions that meet the required purity level (e.g., >95%).

-

Solvent Removal: Remove the organic solvent (acetonitrile) and water from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified this compound as a solid.

Caption: Overall workflow for synthesis and purification.

Analytical Characterization and Data

Rigorous analytical characterization is required to confirm the identity and purity of the synthesized compound.

Chromatographic Analysis

A validated stability-indicating HPLC method is the primary tool for analysis. The relative retention times will be key identifiers.

Table 1: Example Analytical HPLC Conditions & Expected Retention

| Parameter | Value |

|---|---|

| Column | Waters XBridge BEH C8 (150 x 4.6 mm, 3.5 µm)[12] |

| Mobile Phase A | Phosphate Buffer (pH 8.5)[12] |

| Mobile Phase B | Methanol[12] |

| Flow Rate | 1.7 mL/min[12] |

| Column Temp | 55 °C[12] |

| Detection | UV at 270 nm[12] |

| Compound | Approx. Retention Time (min) |

| 4-Epidoxycycline | 6.4[12] |

| Doxycycline | 9.8[12] |

| 6-Epidoxycycline | Slightly different from Doxycycline |

| This compound | Distinct peak, elution order depends on exact conditions |

Note: The exact retention time for 6-epidoxycycline and this compound must be determined experimentally, as they are often closely eluted with other isomers.

Spectroscopic Confirmation

Mass spectrometry and NMR spectroscopy should be used to confirm the molecular structure.

Table 2: Expected Spectroscopic Data

| Technique | Expected Result |

|---|---|

| Mass Spectrometry (MS) | Molecular Ion Peak at m/z = 445 [M+H]⁺, identical to doxycycline, confirming the correct mass.[10] |

| ¹H NMR | The ¹H NMR spectrum will show distinct shifts for protons near the C-4 and C-6 chiral centers compared to the spectrum of doxycycline. Specifically, changes in the chemical shifts and coupling constants for H-4, the N(CH₃)₂ protons, H-6, and the C6-CH₃ group are expected.[10] |

| ¹³C NMR | The ¹³C NMR will show shifts for C-4, C-4a, C-5a, C-6, and the N-methyl carbons that differ from those of doxycycline, reflecting the change in stereochemistry.[10] |

Conclusion

The synthesis of this compound from doxycycline is a critical process for obtaining the necessary reference standards for pharmaceutical quality control. By applying controlled acid and thermal stress, the inherent reactivity of the doxycycline molecule can be harnessed to drive epimerization at both the C-4 and C-6 positions. This guide provides a comprehensive framework, from understanding the underlying chemical mechanisms to a practical, step-by-step protocol for synthesis, purification, and characterization. The successful isolation of this impurity enables the development of robust, stability-indicating analytical methods, ultimately ensuring the safety and efficacy of doxycycline-containing medicines.

References

-

Khan, S. R., et al. (2018). Development and validation of a stability-indicating ultra-performance liquid chromatography (UPLC) method for doxycycline hyclate: an optimization of the analytical methodology for a medical countermeasure (MCM) drug. RSC Advances. Available at: [Link]

-

Jesna, K., & Sajan, J. (2023). Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

-

Naveed, S., et al. (2014). Degradation study of six different brands of doxycycline using uv spectrophotometer. The Global Journal of Pharmaceutical Research. Available at: [Link]

-

Jesna, K., & Sajan, J. (2023). Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

-

Reddy, Y. R., et al. (2023). A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms. Biomedical Chromatography. Available at: [Link]

-

ResearchGate. (n.d.). Forced degradation study peak areas: 1) Pure doxycycline hyclate standard. Available at: [Link]

-

Revanasiddappa, H.D., & Manju, B. (2009). Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals. Chemistry Central Journal. Available at: [Link]

-

Jankovic, B., et al. (2007). Thermostability Testing and Degradation Profiles of Doxycycline in Bulk, Tablets, and Capsules by HPLC. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

-

Huesgen, A.G. (n.d.). Analysis of Degradation Products of Doxycycline in Solution Exposed to Light and Elevated Temperatures. Agilent Technologies Application Note. Available at: [Link]

-

Kazi, M. M., et al. (2016). Quantification of Doxycycline Hyclate in Different Pharmaceutical Samples by UV Assay. International Journal of Drug Development and Technology. Available at: [Link]

-

Al-Tabbakh, A., et al. (2023). Optimized Degradation of Doxycycline in Aqueous Systems Using Calcium Peroxide Nanoparticles via Response Surface Methodology. ACS Omega. Available at: [Link]

-

ResearchGate. (n.d.). Influence of the solvent system on the stability of doxycycline solutions. Available at: [Link]

-

ResearchGate. (n.d.). Degradation pathway of doxycycline hydrochloride. Available at: [Link]

-

ResearchGate. (n.d.). Doxycycline Degradation by the Oxidative Fenton Process. Available at: [Link]

-

Schönfeld, K., et al. (2017). 4-Epidoxycycline: An alternative to doxycycline to control gene expression in conditional mouse models. BMC Research Notes. Available at: [Link]

-

Abbadessa, A., et al. (2021). Microwave-Assisted, One-Pot Synthesis of Doxycycline under Heterogeneous Catalysis in Water. Molecules. Available at: [Link]

-

Daicel Pharma Standards. (n.d.). Doxycycline Impurities Manufacturers & Suppliers. Available at: [Link]

-

ResearchGate. (n.d.). Transformation scheme for doxycycline to metacycline and 6-epidoxycycline. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Doxycycline Hyclate? Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Stability of Doxycycline in Feed and Water and Minimal Effective Doses in Tetracycline-Inducible Systems. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2025). Doxycycline Hyclate - StatPearls. Available at: [Link]

-

Frontiers. (2024). A high content (30%) stable doxycycline hyclate drinking-water solution for broilers: preparation, stability, and bioequivalence. Available at: [Link]

- Google Patents. (n.d.). A new process for the preparation of alpha-6-deoxy-tetracyclines.

-

Axios Research. (n.d.). Doxycycline EP Impurity D (4-epi-6-epi Doxycycline). Available at: [Link]

Sources

- 1. Doxycycline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. What is the mechanism of Doxycycline Hyclate? [synapse.patsnap.com]

- 3. Doxycycline Hyclate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Epi-6-epi Doxycycline | 97583-08-9 [chemicalbook.com]

- 7. Doxycycline EP Impurity D (4-epi-6-epi Doxycycline) - CAS - 97583-08-9 | Axios Research [axios-research.com]

- 8. EP0137661B1 - A new process for the preparation of alpha-6-deoxy-tetracyclines - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Microwave-Assisted, One-Pot Synthesis of Doxycycline under Heterogeneous Catalysis in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and validation of a stability-indicating ultra-performance liquid chromatography (UPLC) method for doxycycline hyclate: an optimization of the analytical methodology for a medical countermeasure (MCM) drug - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-epi-6-Epidoxycycline

Introduction: The Significance of a Doxycycline Epimer

4-epi-6-Epidoxycycline is a stereoisomer and a significant impurity of the broad-spectrum tetracycline antibiotic, doxycycline.[1][2] As a process-related impurity and degradation product, its presence in doxycycline active pharmaceutical ingredients (APIs) and finished drug products is closely monitored to ensure the safety, efficacy, and quality of the medication. The European Pharmacopoeia, for instance, lists this compound as "Doxycycline EP Impurity D". Understanding the physicochemical properties of this compound is paramount for researchers, scientists, and drug development professionals involved in the formulation, analytical method development, and stability testing of doxycycline.

This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines detailed experimental protocols for its characterization, and discusses its relevance in the context of pharmaceutical quality control.

Chemical Identity and Core Properties

This compound shares the same molecular formula and mass as doxycycline but differs in the stereochemical orientation at both the C4 and C6 positions of the tetracycline ring structure. This seemingly minor structural alteration can significantly impact its biological activity and physicochemical behavior.

| Property | Value | Source(s) |

| Chemical Name | (4R,4aR,5S,5aR,6S,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | [3] |

| Synonyms | Doxycycline EP Impurity D, 4,6-diepidoxycycline | [3] |

| CAS Number | 97583-08-9 | [1][2] |

| Molecular Formula | C₂₂H₂₄N₂O₈ | [2][4] |

| Molecular Weight | 444.44 g/mol | [2][4] |

Formation and Degradation Pathway

The formation of this compound is primarily a result of the epimerization of doxycycline. This chemical transformation is influenced by various factors, with pH and temperature being the most critical. Doxycycline in solution is particularly susceptible to degradation under alkaline and thermal stress, leading to the formation of several impurities, including 4-epidoxycycline and, to a lesser extent, this compound.[5]

Forced degradation studies are instrumental in understanding the formation kinetics and degradation pathways of such impurities. A typical protocol to induce the formation of this compound for analytical purposes is outlined below.

Experimental Protocol: Forced Degradation of Doxycycline

Objective: To generate this compound from doxycycline hyclate through stress testing for analytical method development and validation.

Materials:

-

Doxycycline Hyclate reference standard

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

High-purity water

-

Methanol, HPLC grade

-

pH meter

-

Thermostatically controlled water bath or oven

-

HPLC system with a UV detector

Procedure:

-

Acidic Degradation: Dissolve a known amount of doxycycline hyclate in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 24 hours. Neutralize a sample with an equimolar amount of 0.1 M NaOH before HPLC analysis.[6][7]

-

Alkaline Degradation: Dissolve a known amount of doxycycline hyclate in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 2 hours. Neutralize a sample with an equimolar amount of 0.1 M HCl before HPLC analysis.[6][7]

-

Oxidative Degradation: Dissolve a known amount of doxycycline hyclate in a 3% H₂O₂ solution to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours, protected from light.[6][7]

-

Thermal Degradation: Store a solid sample of doxycycline hyclate in an oven at 80°C for 48 hours. Dissolve the stressed sample in a suitable solvent for HPLC analysis.

Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method to identify and quantify the formation of this compound and other degradation products.

Caption: Workflow for Shake-Flask Solubility Determination.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the unequivocal identification and structural elucidation of this compound. While reference standard suppliers provide characterization data, detailed public domain spectra are limited. [3][8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight (444.44 g/mol ) and elemental composition (C₂₂H₂₄N₂O₈). [4]Tandem MS (MS/MS) can provide fragmentation patterns useful for structural confirmation, particularly in complex matrices. [5]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the stereochemistry of this compound. The chemical shifts and coupling constants of the protons and carbons around the C4 and C6 chiral centers will differ from those of doxycycline and its other epimers.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as hydroxyl (-OH), amine (-N(CH₃)₂), amide (-CONH₂), and carbonyl (C=O) groups.

Analytical Methodologies for Separation and Quantification

The structural similarity between this compound, doxycycline, and other related impurities necessitates the use of highly selective analytical methods for their separation and quantification.

-

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC and UPLC are the most common techniques for the analysis of doxycycline and its impurities. [5]A variety of stationary phases (C8, C18) and mobile phase compositions are employed to achieve optimal separation.

-

Two-Dimensional Liquid Chromatography with Ion Trap and Time-of-Flight Mass Spectrometry (2D-LC-IT-TOF/MS): This advanced technique provides enhanced separation and confident identification of impurities, even at trace levels, by combining two different chromatographic separations with high-resolution mass spectrometry. [5]

Exemplary HPLC Method for Impurity Profiling

Instrumentation: HPLC system with a UV detector. Column: C18, 4.6 mm x 150 mm, 5 µm particle size. Mobile Phase A: 0.05 M ammonium acetate and 0.01 M disodium EDTA, pH adjusted to 8.8. Mobile Phase B: Acetonitrile. Gradient Program: A suitable gradient to resolve all impurities. Flow Rate: 1.0 mL/min. Detection Wavelength: 270 nm. Column Temperature: 35°C.

Conclusion and Future Perspectives

This compound is a critical quality attribute for doxycycline drug products. A thorough understanding of its physicochemical properties is essential for the development of robust analytical methods and stable formulations. While some fundamental properties have been predicted, there is a need for more comprehensive experimental data, particularly for pKa, solubility, and detailed spectroscopic characterization. The protocols outlined in this guide provide a framework for researchers to generate this valuable data, thereby contributing to the overall knowledge base and ensuring the quality and safety of doxycycline-based medicines.

References

-

DOXYCYCLINE HYCLATE Doxycyclini hyclas - ResearchGate. Available from: [Link]

-

Doxycycline EP Impurity D (4-epi-6-epi Doxycycline) - CAS - 97583-08-9 | Axios Research. Available from: [Link]

-

Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry. Available from: [Link]

-

Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry - WJBPHS. Available from: [Link]

-

Degradation study of six different brands of doxycycline using uv spectrophotometer. Available from: [Link]

-

6-Epi Doxycycline - Acanthus Research. Available from: [Link]

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: [Link]

-

This compound - gsrs. Available from: [Link]

-

Analysis of Degradation Products of Doxycycline in Solution Exposed to Light and Elevated Temperatures Using the Agilent 1200 In. Available from: [Link]

-

Structure identification of related substances in doxycycline hyclate by 2D-LC-IT-TOF/MS. Available from: [Link]

-

Supporting Information - Wiley-VCH. Available from: [Link]

-

pKa values of DOXH: 3.02 + 0.3 pKa1; 7.97 + 0.15 pKa2; 9.15 + 0.3 pKa3. - ResearchGate. Available from: [Link]

-

This compound. Available from: [Link]

Sources

- 1. 4-Epi-6-epi Doxycycline | 97583-08-9 [chemicalbook.com]

- 2. Doxycycline EP Impurity D (4-epi-6-epi Doxycycline) - CAS - 97583-08-9 | Axios Research [axios-research.com]

- 3. 5.imimg.com [5.imimg.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]

- 7. wjbphs.com [wjbphs.com]

- 8. Doxycycline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

Mechanism of 4-epi-6-Epidoxycycline Formation Under Acidic Conditions: A Guide to Understanding and Controlling a Critical Doxycycline Degradation Pathway

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Doxycycline, a broad-spectrum tetracycline antibiotic, is a cornerstone in human and veterinary medicine. However, its chemical stability is a significant concern, particularly in solution. Under acidic conditions, doxycycline is susceptible to epimerization at the C4 and C6 positions, leading to the formation of stereoisomers such as 4-epidoxycycline and 6-epidoxycycline. The formation of these epimers, collectively referred to in various degradation profiles, results in a substantial loss of antibacterial potency, compromising therapeutic efficacy and complicating pharmaceutical quality control. This technical guide provides an in-depth exploration of the chemical mechanisms driving the formation of 4-epi-6-epidoxycycline under acidic conditions. We will dissect the reaction kinetics, identify critical influencing factors, present robust analytical methodologies for separation and quantification, and offer field-proven strategies to minimize this degradation pathway. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals dedicated to ensuring the stability, safety, and efficacy of doxycycline-based therapeutics.

Introduction: The Challenge of Doxycycline Stability

Doxycycline's efficacy is intrinsically linked to its specific three-dimensional structure. The spatial arrangement of its functional groups is crucial for binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis.[1] Any alteration to this stereochemistry can have profound consequences.

Epimerization, the change in configuration at one of several stereogenic centers in a molecule, is a primary degradation pathway for tetracyclines.[2][3] For doxycycline, the key chiral centers prone to inversion under acidic conditions are the C4 (dimethylamino group) and C6 (methyl group) positions.[3][4] The resulting epimers, 4-epidoxycycline and 6-epidoxycycline, exhibit significantly reduced or negligible antibacterial activity.[3] Therefore, their presence in a pharmaceutical formulation represents a loss of active principal ingredient and a potential source of impurities that must be strictly controlled according to pharmacopeial standards.[3]

Understanding the fundamental mechanism of this acid-catalyzed transformation is paramount for developing stable formulations, defining appropriate storage conditions, and implementing accurate analytical quality control methods.

Chemical Structures and Stereochemistry

The core of the issue lies in the stereochemical lability of the C4 and C6 positions on the tetracyclic nucleus of doxycycline.

-

Doxycycline: The active pharmaceutical ingredient with the desired stereoconfiguration.

-

This compound: A stereoisomer formed through the inversion of stereochemistry at both the C4 and C6 positions. The molecular formula remains the same (C₂₂H₂₄N₂O₈), but the spatial arrangement is altered, rendering it biologically less active.[5][6]

Below is a diagram illustrating the key structural differences.

Caption: Stereochemical structures of Doxycycline and its 4-epi-6-epi epimer.

The Core Mechanism: Acid-Catalyzed Epimerization

The transformation of doxycycline into its epimers in acidic solution is not a simple, single-step reaction but a complex, reversible process.[7][8] The rate and extent of this epimerization are critically dependent on the pH of the environment.[2][9]

The Mechanism Unveiled:

-

Protonation: The process is initiated by the protonation of the C4 dimethylamino group in the acidic medium. This is a crucial first step that makes the alpha-proton at the C4 position more acidic and susceptible to removal.

-

Enolization: Following protonation, a reversible enolization of the A ring occurs. The keto-enol tautomerism between the C11 and C12 positions creates a planar enol intermediate. This planarity temporarily removes the stereochemical constraint at the C4 position.

-

Reprotonation and Inversion: The enol intermediate can then be reprotonated. This reprotonation can occur from either face of the planar structure, leading to either the original doxycycline configuration or the inverted 4-epimer configuration.

-

Equilibrium: This process is reversible, and over time, a solution of doxycycline in a weakly acidic pH range (approximately pH 2 to 6) will reach an equilibrium containing a mixture of both doxycycline and its 4-epimer.[7] The epimerization becomes significantly slower under more strongly acidic or basic conditions.[7]

-

C6-Epimerization: Concurrently, a similar acid-catalyzed epimerization can occur at the C6 position, which involves the benzylic C6 hydroxyl group.[4] The formation of 6-epidoxycycline is a known degradation pathway, particularly at elevated temperatures.[3][10]

The interplay of these reactions results in the formation of various epimeric species, including this compound.

Caption: Simplified reaction pathway for C4 epimerization under acidic conditions.

Kinetics and Key Influencing Factors

The rate of epimerization is not constant; it is highly sensitive to several environmental and formulation factors. Controlling these factors is the key to preserving doxycycline's stability.

| Factor | Influence on Epimerization | Causality & Expert Insights |

| pH | Critical Driver. The reaction is fastest in the weakly acidic range of pH 2-6.[7] | This pH range provides sufficient protons to catalyze the reaction without being so acidic as to completely stabilize the protonated form, which would slow the reversible deprotonation needed for enolization. Doxycycline solutions are more stable at a lower pH (e.g., below 3).[9][11] |

| Temperature | Rate Accelerator. Increased temperature significantly accelerates the rate of epimerization and other degradation pathways.[2] | As with most chemical reactions, higher temperatures provide the necessary activation energy for the transformation to occur more rapidly. Forced degradation studies often use elevated temperatures (e.g., 40-70°C) to predict long-term stability.[3][12] |

| Buffer Systems | Catalytic Effect. Certain buffer ions, such as phosphate and citrate, have been shown to increase the rate of epimerization.[2][7] | These buffer anions can act as general acid-base catalysts, facilitating the proton transfer steps involved in the enolization mechanism, thereby accelerating the overall reaction rate compared to an unbuffered aqueous solution at the same pH.[7] |

| Solvent | Stability Modulator. The choice of solvent impacts stability. Aqueous solutions are more conducive to epimerization.[2][13] | The mechanism relies on proton mobility and tautomerism, which are facilitated by protic solvents like water. Preparing stock solutions in non-aqueous solvents like 70% ethanol or methanol can significantly inhibit this degradation pathway.[2][13] |

| Metal Ions | Potential Catalyst. Divalent cations can form chelate complexes with tetracyclines, potentially catalyzing degradation.[2] | While doxycycline has a lower affinity for metal ions compared to older tetracyclines, chelation can still occur and influence the electronic structure of the molecule, affecting its stability.[11] |

Analytical Methodologies: Detecting and Quantifying Epimers

To control for epimer formation, robust analytical methods capable of separating and quantifying doxycycline from its closely related epimers are essential. High-Performance Liquid Chromatography (HPLC) is the gold standard for this application.[3][14]

Comparative Overview of Analytical Methods

| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC Method |

| Instrumentation | Standard HPLC with UV Detector | Standard HPLC with UV Detector | Waters UPLC with UV Detector |

| Column | Phenomenex Luna 5 µm C8 (250 x 4.6 mm)[14] | µ-Bondapak C8 (4.6 x 150 mm, 5 µm)[3] | Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)[14] |

| Mobile Phase | Acetonitrile:Water:Perchloric Acid (26:74:0.25), pH 2.5[14] | Acetonitrile:Water:THF (29.5:70:0.5), pH 2.5 with HCl[3] | 75mM Ammonium Acetate, 4mM EDTA (pH 8.8) : Acetonitrile (97:3)[14] |

| Flow Rate | 1.0 mL/min[3][14] | 1.0 mL/min[3] | 1.2 mL/min[14] |

| Detection λ | 350 nm[3][14] | 350 nm[3] | 270 nm[14] |

| Key Insight | Achieves a resolution of 1.9 between 6-epidoxycycline and doxycycline, meeting European Pharmacopoeia requirements.[14] | Used in thermostability studies to identify metacycline and 6-epidoxycycline as major degradation products at high temperatures.[3] | Provides very fast (6 min) baseline separation. The higher pH (8.8) offers an orthogonal separation mechanism compared to acidic methods.[14] |

Experimental Protocol: Forced Degradation Study via Acid Hydrolysis

This protocol provides a self-validating workflow to induce, separate, and quantify the formation of doxycycline epimers.

Objective: To assess the stability of doxycycline under acidic stress and validate the analytical method's ability to resolve the parent drug from its degradation products.

1. Materials and Reagents:

-

Doxycycline Hyclate Reference Standard

-

Hydrochloric Acid (HCl), 1.0 N

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Perchloric Acid (70%)

-

Sodium Hydroxide (5 M)

-

Water (HPLC Grade)

2. Standard and Sample Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Doxycycline Hyclate in 10 mL of methanol.

-

Working Standard (30 µg/mL): Dilute the stock solution appropriately with the mobile phase.

-

Acid Stressed Sample: Transfer 1 mL of the stock solution to a vial. Add 1 mL of 1.0 N HCl. Cap the vial and place it in a water bath at 60°C for a specified time (e.g., 12 hours).[15] After incubation, cool the sample, neutralize with an appropriate volume of 1.0 N NaOH, and dilute with the mobile phase to a final theoretical concentration of ~30 µg/mL.

3. HPLC Instrumentation and Conditions (Based on Method 1):

-

System: HPLC with UV-Vis Detector

-

Column: Phenomenex Luna 5 µm C8, 250 x 4.6 mm

-

Mobile Phase: Prepare a mixture of acetonitrile, water, and perchloric acid (26:74:0.25 v/v/v). Adjust the pH to 2.5 with 5 M sodium hydroxide.[14]

-

Flow Rate: 1.0 mL/min[14]

-

Column Temperature: Ambient (e.g., 25°C)

-

Injection Volume: 20 µL

4. Analysis and System Suitability:

-

Inject the working standard multiple times to ensure system precision (RSD < 2%).

-

Inject the stressed sample. The resulting chromatogram should show a peak for doxycycline and additional peaks corresponding to degradation products, including the epimers.

-

Self-Validation: The method is considered stability-indicating if the peaks for the epimers and other degradants are well-resolved from the main doxycycline peak (Resolution > 1.5).

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Microwave-Assisted, One-Pot Synthesis of Doxycycline under Heterogeneous Catalysis in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 5.imimg.com [5.imimg.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Physico-chemical and biological evaluation of doxycycline loaded into hybrid oxide-polymer layer on Ti–Mo alloy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of the Effect of pH on the Adsorption–Desorption of Doxycycline in Feed for Small Ruminants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. jddtonline.info [jddtonline.info]

Biological activity of 4-epi-6-Epidoxycycline as a doxycycline metabolite

Abstract

Doxycycline, a cornerstone of the tetracycline class of antibiotics, undergoes stereoisomeric transformation under various conditions to form epimers, most notably 4-epi-6-epidoxycycline. Historically viewed as a degradation product with diminished antibacterial potency, recent investigations have unveiled a nuanced profile of biological activity for this metabolite that diverges significantly from the parent compound. This technical guide provides an in-depth analysis of this compound, consolidating current knowledge on its formation, biological activities, and pharmacokinetic profile. We critically examine its antibacterial efficacy, its role as a non-antibiotic modulator of inducible gene expression systems, and its potential anti-inflammatory and matrix metalloproteinase (MMP) inhibitory functions. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and field-proven insights to guide future research and development efforts involving doxycycline and its metabolites.

Introduction: Doxycycline and the Significance of its Epimers

Doxycycline is a broad-spectrum tetracycline antibiotic widely employed in clinical practice to treat a variety of bacterial infections.[1] Its therapeutic success is attributed to its favorable pharmacokinetic profile, including high oral bioavailability and a long half-life.[2][3] Doxycycline functions by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit, a mechanism that confers its bacteriostatic effect.[1][4]

Beyond its antimicrobial action, doxycycline exhibits significant anti-inflammatory and anticollagenolytic properties.[5] These non-antibiotic functions are primarily mediated through the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in extracellular matrix degradation.[6][7] This has led to its use in sub-antimicrobial doses for conditions like periodontitis and rosacea.

Tetracyclines, including doxycycline, are known to be chemically unstable under conditions of heat, humidity, or changes in pH.[8][9] This instability leads to epimerization, a process where the stereochemical configuration at specific chiral centers is altered. For doxycycline, epimerization at the C4 and C6 positions results in the formation of impurities such as 4-epidoxycycline and 6-epidoxycycline.[8][10] this compound is a key impurity and a known hepatic metabolite of the parent drug.[4][11][12]

The presence of these epimers is a critical consideration for pharmaceutical quality control, as regulatory bodies like the European Pharmacopoeia impose strict limits on their levels in drug formulations.[13] This is due to the long-held view that these degradation products possess insignificant biological and antibacterial activity, thus potentially reducing the overall potency of the drug product.[8][14] However, emerging research challenges this simplistic view, suggesting that this compound has distinct biological activities that warrant independent investigation. Notably, its ability to regulate gene expression in Tet-On/Tet-Off systems without exerting antibiotic pressure presents a significant advantage in molecular biology research.[15][16] This guide aims to dissect the multifaceted biological profile of this compound, distinguishing it from its parent compound and highlighting its relevance in both pharmaceutical sciences and biomedical research.

Physicochemical Properties and the Epimerization Process

The conversion of doxycycline to its epimers is a reversible chemical reaction influenced by environmental factors. Epimerization at the C4 position readily occurs in acidic media, a common transformation for many tetracyclines.[14] The formation of 6-epi-doxycycline is also a known degradation pathway.[17][18] The simultaneous epimerization at both C4 and C6 positions yields this compound. This process is critical during drug manufacturing, storage, and even within the physiological environment of the patient.

The structural difference between doxycycline and its epimers, though subtle, is sufficient to alter their biological and pharmacological properties.[4] Accurate separation and quantification of these closely related compounds are therefore essential. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most robust and widely used analytical techniques for this purpose.[13][19]

Caption: Epimerization pathways of Doxycycline.

Biological Activity Profile of this compound

The biological activity of this compound is distinct from doxycycline, particularly concerning its primary antimicrobial function. This section delineates its key activities.

Antibacterial Activity: A Point of Contention

There is conflicting information regarding the antimicrobial potency of doxycycline epimers. Some early literature and commercial sources suggest that this compound retains antibacterial properties similar to the parent drug.[4] However, a more substantial body of evidence indicates that epimerization, particularly at the C4 position, leads to a significant loss of antibacterial activity.[14][20] Studies specifically investigating 4-epidoxycycline (4-ED) have reported that it does not function as an antibiotic in mice and lacks the bacteriostatic effects of doxycycline.[11][15][16] This loss of activity is attributed to a reduced affinity for the bacterial 30S ribosomal subunit. The prevailing scientific consensus is that this compound should be considered to have insignificant antibacterial activity compared to doxycycline.

Modulation of Inducible Gene Expression (Tet-On/Tet-Off Systems)

Perhaps the most valuable and well-documented activity of 4-epidoxycycline (4-ED) is its role as an inducer for tetracycline-controlled gene expression systems. Both the TET-OFF (inactivating the transactivator tTA) and TET-ON (activating the reverse transactivator rtTA) systems are foundational tools in molecular biology for regulating gene expression in eukaryotic cells and transgenic animals.[15]

Studies have demonstrated that 4-ED is as efficient as doxycycline in switching genes on or off in these systems, both in vitro and in vivo.[15][16] The critical advantage of using 4-ED is its lack of antibiotic activity.[11] This allows for long-term gene regulation studies without the confounding variables and adverse effects associated with antibiotic administration, such as:

-

Disruption of the host's intestinal microbiome.[15]

-

Selection for antibiotic-resistant bacteria.[16]

-

Off-target effects on mitochondrial protein synthesis in eukaryotic cells.[21]

The use of 4-ED as a non-antibiotic effector molecule represents a refinement of the Tet-inducible system, enhancing its utility and improving animal welfare in long-term studies.

Anti-inflammatory and Matrix Metalloproteinase (MMP) Inhibition

Doxycycline's non-antibiotic properties, including anti-inflammatory and MMP-inhibitory effects, are well-established.[5][7] It can suppress the expression and activity of MMPs, such as MMP-2 and MMP-9 (gelatinases) and MMP-13 (collagenase), which are involved in tissue remodeling in both physiological and pathological states like cancer and inflammation.[6][22][23][24] One source suggests this compound possesses anti-inflammatory properties by inhibiting nitric oxide synthase.[4]

While direct, comprehensive studies on the MMP inhibitory capacity of purified this compound are limited, the core chemical scaffold responsible for MMP inhibition (the zinc-chelating beta-diketone moiety) is retained in the epimer. It is plausible that it retains some or all of these non-antibiotic functions. Given that doxycycline's efficacy in conditions like periodontitis is linked to MMP inhibition at sub-antimicrobial concentrations, further research into the specific anti-inflammatory and MMP-inhibitory profile of this compound is a promising area of investigation. This could lead to the development of non-antibiotic tetracycline analogues that maximize these therapeutic effects while eliminating antimicrobial activity and its associated risks.

Pharmacokinetics and Metabolism

Doxycycline is readily absorbed after oral administration, is highly protein-bound, and has a long serum half-life of 15-25 hours.[2][25] It undergoes minimal metabolism and is primarily excreted unchanged in urine and feces.[2] Importantly, its half-life is not significantly affected by renal impairment.[25]

4-epidoxycycline is recognized as a hepatic metabolite of doxycycline.[11][15] This indicates that the epimerization process occurs in vivo following administration of the parent drug. The body's ability to form this metabolite underscores the importance of understanding its independent biological activities and potential toxicities, as recommended by regulatory bodies like the FDA for any disproportionate drug metabolite.[26] While one commercial source claims improved pharmacokinetic properties for this compound, including a longer half-life, this is not widely substantiated in peer-reviewed literature and should be interpreted with caution.[4] The persistence of doxycycline levels in the body has been attributed to slow absorption and potential enterohepatic cycling.[27] The specific pharmacokinetic parameters of this compound, including its absorption, distribution, metabolism, and excretion, require further dedicated study.

Analytical Methodologies for Quantification

The structural similarity between doxycycline and its epimers necessitates high-resolution analytical techniques for their separation and quantification. This is a critical requirement for pharmaceutical quality control and for pharmacokinetic studies.

Table 1: Comparison of Analytical Methods for Doxycycline and its Epimers

| Method | Column Type | Mobile Phase Example | Detection | Key Advantages | Reference(s) |

| HPLC | C8 or C18 Reverse-Phase | Acetonitrile:Water:Perchloric Acid (e.g., 26:74:0.25), pH 2.5 | UV (350 nm) | Robust, reliable, meets pharmacopoeia requirements. | [13],[28] |

| UPLC | BEH C18 (1.7 µm) | Acetonitrile:Ammonium Acetate/EDTA Buffer, pH 8.8 | UV (270 nm) | Faster analysis times, higher resolution and sensitivity. | [13],[29] |

| CE | Uncoated Fused-Silica | Varies (e.g., Borate buffer with additives) | UV | Orthogonal separation mechanism, useful for confirmation. | [13] |

HPLC: High-Performance Liquid Chromatography; UPLC: Ultra-Performance Liquid Chromatography; CE: Capillary Electrophoresis.

The choice of method depends on the specific analytical needs, such as speed, required resolution, and sensitivity. UPLC generally offers superior performance for resolving these closely related compounds.[13]

Experimental Protocols

The following protocols provide standardized methodologies for assessing the key biological activities of this compound.

Protocol 6.1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits visible bacterial growth.

Workflow Diagram: MIC Assay

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Serial Dilution:

-

In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.

-

Add 200 µL of the stock solution (or a working dilution) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the positive control (growth control, no drug). Well 12 will be the negative control (sterility control, no bacteria).

-

-

Inoculum Preparation:

-

Inoculation and Incubation:

-

Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

The final volume in each well is 200 µL.

-

Cover the plate and incubate at 37°C for 16-20 hours.[32]

-

-

Reading the MIC:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[33]

-

Protocol 6.2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, serving as an indicator of cell viability and proliferation, to assess the potential toxicity of a compound.[34]

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed mammalian cells (e.g., HeLa or HEK293 cells) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated wells (vehicle control) and wells with no cells (background control).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[35]

-

-

MTT Addition:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 20 µL of the MTT stock solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[34]

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.

-

Protocol 6.3: Matrix Metalloproteinase (MMP) Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of a specific MMP (e.g., MMP-9).

Workflow Diagram: MMP Inhibition Assay

Caption: Workflow for a Fluorometric MMP Inhibition Assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Use a commercial MMP inhibitor screening kit (e.g., for MMP-2 or MMP-9) or prepare individual components.[36][37]

-

Reconstitute the active MMP enzyme and the fluorogenic substrate in the provided assay buffer. Keep the enzyme on ice.

-

Prepare a range of concentrations of this compound and a known MMP inhibitor (e.g., GM6001) as a positive control.[36]

-

-

Assay Setup (in a black 96-well plate):

-

Enzyme Control (100% activity): Add diluted MMP enzyme and assay buffer.

-

Inhibitor Wells: Add diluted MMP enzyme and the corresponding dilution of the test compound.

-

Inhibitor Control: Add diluted MMP enzyme and the positive control inhibitor.

-

Background Control: Add assay buffer only (no enzyme).

-

-

Pre-incubation:

-

Adjust the volume in all wells to be equal with assay buffer.

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[36]

-

-

Reaction Initiation and Measurement:

-

Prepare a reaction mix containing the fluorogenic MMP substrate.

-

Add the substrate mix to all wells to initiate the reaction.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm for many MMP-9 substrates) in kinetic mode every 1-2 minutes for 30-60 minutes.[37]

-

-

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Subtract the background rate from all other rates.

-

Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = (1 - (Rate_Inhibitor / Rate_EnzymeControl)) * 100

-

Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

-

Conclusion and Future Directions

This compound, a primary metabolite and degradation product of doxycycline, possesses a distinct biological profile that merits its consideration as a separate chemical entity. The evidence strongly suggests that it lacks significant antibacterial activity, a crucial departure from its parent compound. Its most compelling function lies in its ability to efficiently regulate Tet-inducible gene expression systems without the adverse effects of an antibiotic, making it a superior tool for long-term in vivo studies.

While its anti-inflammatory and MMP-inhibitory properties are plausible, they remain underexplored. Future research should focus on:

-

Definitive Head-to-Head Comparisons: Directly comparing the antibacterial (MIC), anti-inflammatory, and MMP-inhibitory (IC₅₀) activities of purified doxycycline and this compound against a broad panel of bacteria and MMPs.

-

Pharmacokinetic Profiling: Conducting formal pharmacokinetic studies to determine the half-life, distribution, and clearance of this compound when administered directly.

-

Toxicology Studies: Evaluating the safety profile of the metabolite in accordance with regulatory guidelines to ensure its suitability for various applications.[26]

A comprehensive understanding of this compound will not only refine its use as a research tool but also inform the development of novel, non-antibiotic tetracycline derivatives optimized for anti-inflammatory and MMP-inhibiting therapies.

References

- A Comparative Guide to Analytical Methods for the Separation of Doxycycline and its Epimer, 4-Epidoxycycline - Benchchem. (n.d.).

- 4epi-6epi Doxycycline | 97583-08-9 | > 95% - Smolecule. (2024, April 15).

- Libinson, G. S. (1976). Doxycycline. Stability in solutions. Pharmaceutical Chemistry Journal, 10(6), 819–822.

- Skúlason, S., Ingólfsson, E., & Kristmundsdóttir, T. (2003). Development of a simple HPLC method for separation of doxycycline and its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 667–672.

- A Comprehensive Review of Analytical Techniques for Doxycycline and Its Metabolites. (n.d.).

- Development of a simple HPLC method for separation of doxycycline and its degradation products | Request PDF. (2003).

- MMP-13 Inhibitor Assay Kit - Chondrex, Inc. (n.d.).

- Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments. (n.d.).

- Doxycycline Hyclate - StatPearls - NCBI Bookshelf. (2023, July 31).

- D'Arrigo, P., Rossi, S., Tessaro, D., & Zuccaro, G. (2021).

- Injac, R., Djordjevic-Milic, V., Karljikovic-Rajic, K., & Stojanovic, G. (2007). Thermostability Testing and Degradation Profiles of Doxycycline in Bulk, Tablets, and Capsules by HPLC.

- MMP9 Enzyme Assay Protocol. (2023, June 15).

- MMP-1 Inhibitor Screening Kit (MAK212) - Technical Bulletin. (n.d.).

- MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060) - Assay Genie. (n.d.).

- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).

- Valdiglesias, V., Pásaro, E., Méndez, J., & Laffon, B. (2010). A cellular viability assay to monitor drug toxicity. Methods in Molecular Biology, 648, 237–245.

- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.).

- Doluisio, J. T., & Dittert, L. W. (1967). Pharmacokinetics of Absorption and Elimination of Doxycycline in Man. Chemotherapia, 12(5), 253-263.

- Saivin, S., & Houin, G. (1988). Clinical Pharmacokinetics of Doxycycline and Minocycline. Clinical Pharmacokinetics, 15(6), 355-366.

- 6-epi Doxycycline - MedchemExpress.com. (n.d.).

- Pharmacology of Doxycycline ; Pharmacokinetics, Mechanism of action, Uses, Effects, Antibiotics. (2024, December 18).

- Doxycycline - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI. (n.d.).

- Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 8(8), 947-969.

- Kanala, N., Kumar, A. R., & Ramachandran, D. (2012). Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 321-327.

- Safety Testing of Drug Metabolites Guidance for Industry. (2020).

- Ogut, D., Reel, B., Korkmaz, C. G., & Zuhuri, M. (2016). Doxycycline down-regulates matrix metalloproteinase expression and inhibits NF-kB signaling in LPS-induced PC3 cells. Folia Histochemica et Cytobiologica, 54(4), 171–180.

- Cytotoxicity Assay Testing Services by NorthEast BioLab. (n.d.).

- Kaushik, A., Singh, P., Sonkar, C., Singh, R., & Singh, R. P. (2022). Rapid Minimum Inhibitory Concentration (MIC) Analysis Using Lyophilized Reagent Beads in a Novel Multiphase, Single-Vessel Assay. Biosensors, 12(7), 486.

- The minimum inhibitory concentration of antibiotics. (2024, July 30).

- Tetracycline MIC values, including intermediate Etest-generated values,... | Download Scientific Diagram. (n.d.).

- Stability of doxycycline hyclate 15%. (2016, August 31).

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14).

- Lee, J. Y., Park, W., Park, J. W., Lee, J. M., Suh, J. Y., & Park, K. B. (2016). Inhibition of matrix metalloproteinase-9 activity by Doxycycline ameliorates RANK ligand-induced osteoclast differentiation in vitro and in vivo. Journal of Oral Biosciences, 58(2), 77–84.

- Chopra, I., & Roberts, M. (2001). Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. Microbiology and Molecular Biology Reviews, 65(2), 232–260.

- Eger, K., Schiessl, A., Kromer, W., & Gossen, M. (2004). 4-Epidoxycycline: an alternative to doxycycline to control gene expression in conditional mouse models.

- 4-Epidoxycycline (4-ED, CAS Number: 6543-77-7) | Cayman Chemical. (n.d.).

- Ogut, D., Reel, B., Korkmaz, C. G., & Zuhuri, M. (2016). Doxycycline down-regulates matrix metalloproteinase expression and inhibits NF-κB signaling in LPS-induced PC3 cells. Folia Histochemica et Cytobiologica, 54(4), 171-180.

- Tessone, A., Feinberg, M. S., Barbash, I. M., Reich, R., Holbova, R., Richmann, M., Yael, M., & Leor, J. (2006). Effect of matrix metalloproteinase inhibition by doxycycline on myocardial healing and remodeling after myocardial infarction. Cardiovascular Drugs and Therapy, 19(6), 399-408.

- 4-Epidoxycycline: An alternative to doxycycline to control gene expression in conditional mouse models | Request PDF. (2004).

- Structures of (A) tetracycline, (B) 4-epitetracycline, (C)... | Download Scientific Diagram. (n.d.).

- Franco, C., & Thompson, R. W. (2003). Mechanism of inhibition of matrix metalloproteinase-2 expression by doxycycline in human aortic smooth muscle cells. Journal of Vascular Surgery, 38(4), 817–825.

- Weinberg, J. M. (2005). The anti-inflammatory effects of tetracyclines. Cutis, 75(4 Suppl), 6–11.

- Moullan, N., Mouchiroud, L., Wang, X., Nelson, D. L., Williams, M. D., Moniot, A., ... & Auwerx, J. (2015). Genome-wide effect of tetracycline, doxycycline and 4-epidoxycycline on gene expression in Saccharomyces cerevisiae. Scientific Reports, 5(1), 1-10.

- 4-Epi-6-epi Doxycycline | 97583-08-9 - ChemicalBook. (n.d.).

- 6-epi-Doxycycline HCl CAS 41411-66-9 Sigma-Aldrich. (n.d.).

- Anti-Inflammatory Properties of Low and High Doxycycline Doses: An In Vitro Study. (2021).

- Henehan, M., Montuno, M., & De Benedetto, A. (2017). Doxycycline as an anti-inflammatory agent: updates in dermatology. Journal of the European Academy of Dermatology and Venereology, 31(11), 1800–1808.

- Anti-Inflammatory Properties of Low and High Doxycycline Doses: An In Vitro Study. (2021, August 6).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Doxycycline Hyclate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Properties of Low and High Doxycycline Doses: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 4epi-6epi Doxycycline | 97583-08-9 | > 95% [smolecule.com]

- 5. The anti-inflammatory effects of tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.viamedica.pl [journals.viamedica.pl]

- 7. Doxycycline down-regulates matrix metalloproteinase expression and inhibits NF-κB signaling in LPS-induced PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. veterinariadigital.com [veterinariadigital.com]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

- 12. 4-Epi-6-epi Doxycycline | 97583-08-9 [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Doxycycline. Stability in solutions (1976) | G. S. Libinson | 5 Citations [scispace.com]

- 15. 4-Epidoxycycline: an alternative to doxycycline to control gene expression in conditional mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Microwave-Assisted, One-Pot Synthesis of Doxycycline under Heterogeneous Catalysis in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. A Comprehensive Review of Analytical Techniques for Doxycycline and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Genome‐wide effect of tetracycline, doxycycline and 4‐epidoxycycline on gene expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 23. Inhibition of matrix metalloproteinase-9 activity by Doxycycline ameliorates RANK ligand-induced osteoclast differentiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mechanism of inhibition of matrix metalloproteinase-2 expression by doxycycline in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Doxycycline - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. fda.gov [fda.gov]

- 27. karger.com [karger.com]

- 28. Development of a simple HPLC method for separation of doxycycline and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. files.core.ac.uk [files.core.ac.uk]

- 31. protocols.io [protocols.io]

- 32. mdpi.com [mdpi.com]

- 33. bmglabtech.com [bmglabtech.com]

- 34. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 35. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. sigmaaldrich.com [sigmaaldrich.com]

- 37. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to the Discovery and Initial Characterization of 4-epi-6-Epidoxycycline

Preamble: The Imperative of Purity in Tetracycline Therapeutics

Doxycycline, a cornerstone of the tetracycline class of antibiotics, is lauded for its broad-spectrum efficacy and favorable pharmacokinetic profile.[1][2] However, its chemical architecture, a complex polycyclic naphthacene carboxamide, is susceptible to stereochemical transformations under various environmental triggers. These transformations, primarily epimerization, can lead to the formation of impurities with altered, often diminished, biological activity. For researchers, scientists, and drug development professionals, a comprehensive understanding of these impurities is not merely an academic exercise; it is a fundamental requirement for ensuring the safety, potency, and quality of doxycycline-based therapeutics. This guide provides an in-depth technical exploration of a specific, doubly epimerized impurity: 4-epi-6-epidoxycycline.

The Genesis of an Impurity: Discovery Through Forced Degradation

The discovery of this compound is intrinsically linked to the stability and degradation studies of its parent compound, doxycycline. Tetracyclines are known to undergo reversible epimerization at positions C-4 and C-6 under conditions of heat, fluctuating pH, and humidity.[3] Early investigations into the degradation profile of doxycycline revealed the formation of several related substances, including 4-epidoxycycline and 6-epidoxycycline.[4]

Further, more rigorous forced degradation studies, where doxycycline is subjected to stressors beyond normal storage conditions (e.g., strong acidic or alkaline environments, high temperatures, and oxidative stress), led to the identification of a compound with alterations at both the C-4 and C-6 positions: this compound.[5][6] One study specifically noted that heating a solution of doxycycline hyclate generated 4-epidoxycycline along with a smaller quantity of this compound, particularly under alkaline conditions.[5] This impurity is now recognized by its Chemical Abstracts Service (CAS) number 97583-08-9 and the molecular formula C₂₂H₂₄N₂O₈.[7][8]

The Epimerization Pathway: A Tale of Two Chiral Centers

The formation of this compound from doxycycline is a multi-step process involving the inversion of stereochemistry at two key chiral centers. The following diagram illustrates the proposed epimerization pathway.

Figure 1: Proposed epimerization pathways of doxycycline.

Structural Elucidation and Physicochemical Characterization

A pivotal study by Kertscher et al. in 1998 detailed the preparation and characterization of 4-epidoxycycline from commercial doxycycline.[9][10] The isolation was achieved through preparative column chromatography on silica gel, and the structure was confirmed using thin-layer chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10] Similar methodologies would be applied to isolate and characterize this compound.

Spectroscopic and Chromatographic Profile

| Parameter | Description |

| Molecular Formula | C₂₂H₂₄N₂O₈[7][8] |

| Molecular Weight | 444.44 g/mol [7][8] |

| CAS Number | 97583-08-9[7][8] |

| Appearance | Expected to be a yellow crystalline powder, similar to doxycycline. |

| Solubility | Expected to have solubility profiles similar to doxycycline, being sparingly soluble in water and slightly soluble in alcohols. |

| Chromatographic Behavior | In reversed-phase HPLC, it is expected to have a retention time distinct from doxycycline and its mono-epimers, allowing for its separation and quantification. |

| Mass Spectrometry (MS) | Electrospray ionization mass spectrometry (ESI-MS) would show a protonated molecule [M+H]⁺ at m/z 445. Tandem MS (MS/MS) would reveal characteristic fragmentation patterns that can differentiate it from other isomers.[11] |

| NMR Spectroscopy | ¹H and ¹³C NMR are crucial for confirming the stereochemical inversion at both C-4 and C-6. The chemical shifts and coupling constants of the protons and carbons around these chiral centers would differ significantly from those of doxycycline, 4-epidoxycycline, and 6-epidoxycycline. |

Analytical Methodologies for Identification and Quantification

The accurate detection and quantification of this compound as an impurity in doxycycline drug substances and products are critical for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice.

Representative HPLC Method for the Separation of Doxycycline and its Epimers

This protocol is a composite based on established methods for doxycycline impurity profiling.

Objective: To separate and quantify doxycycline from its epimeric impurities, including this compound.

Instrumentation:

-

HPLC system with a UV or photodiode array (PDA) detector.

-

Reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Perchloric acid

-

Sodium hydroxide

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile, water, and perchloric acid (e.g., 25:75:0.2, v/v/v), with the pH adjusted to 2.5 with sodium hydroxide.[5]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 269 nm[5]

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of doxycycline reference standard in the mobile phase.

-

Prepare a stock solution of this compound reference standard (if available) in the mobile phase.

-

Prepare working standard solutions by diluting the stock solutions to appropriate concentrations.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the doxycycline drug substance or a powdered tablet/capsule content in the mobile phase to achieve a known concentration.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions.

-

Identify the peaks based on the retention times of the reference standards.

-

Quantify the amount of this compound in the sample using the peak area and the concentration of the standard.

-

Biological Activity: An Area of Ongoing Investigation

The biological activity of this compound is not as well-defined as that of its parent compound. Some sources suggest that it possesses antibacterial and anti-inflammatory properties.[9] However, it is generally accepted that epimerization of tetracyclines, particularly at the C-4 position, leads to a significant reduction in antibacterial potency.[12] For instance, 4-epidoxycycline has been reported to lack antibiotic activity in mice.[13][14] Given the dual epimerization, it is plausible that this compound exhibits significantly lower antibacterial activity compared to doxycycline.

Interestingly, the lack of antibiotic activity in some epimers has opened up new avenues of research. For example, 4-epidoxycycline has been investigated as an alternative to doxycycline for controlling gene expression in Tet-On and Tet-Off systems, as it can regulate gene expression without the confounding antibiotic effects on gut flora.[13][14] The potential for this compound in similar applications remains to be explored.

Conclusion and Future Perspectives

This compound represents a critical impurity in the manufacturing and storage of doxycycline. Its formation through epimerization underscores the importance of stringent control over environmental conditions to maintain the quality and efficacy of the drug product. While analytical methods for its detection are established, further research is warranted to fully characterize its physicochemical properties and to definitively elucidate its biological activity profile. A deeper understanding of this and other degradation products will not only aid in the development of more stable doxycycline formulations but may also unveil novel applications for these related compounds in fields beyond antimicrobial therapy.

References

-

Kertscher, H.-P., Habermann, A., Pohle, R., Tauchert, H., Hennig, L., & Eger, K. (1998). Preparation and Characterization of 4-Epidoxycycline. Scientia Pharmaceutica, 66(4), 287-296. [Link]

-

Structure identification of related substances in doxycycline hyclate by 2D-LC-IT-TOF/MS. (n.d.). ResearchGate. [Link]

-

Thermostability Testing and Degradation Profiles of Doxycycline in Bulk, Tablets, and Capsules by HPLC. (n.d.). Journal of Liquid Chromatography & Related Technologies. [Link]

-

Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]

-

Doxycycline. (n.d.). PubChem. [Link]

-

H.-P. Kertscher's research works. (n.d.). ResearchGate. [Link]

-

Transformation scheme for doxycycline to metacycline and 6-epidoxycycline. (n.d.). ResearchGate. [Link]

-

Eger, K., Hermes, M., Uhlemann, K., & Fischer, G. (2004). 4-Epidoxycycline: an alternative to doxycycline to control gene expression in conditional mouse models. Biochemical and Biophysical Research Communications, 323(3), 979–986. [Link]

-

Doxycycline: Package Insert / Prescribing Information. (n.d.). Drugs.com. [Link]

-

Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions. (2023). Talanta, 255, 124201. [Link]

- A new process for the preparation of alpha-6-deoxy-tetracyclines. (n.d.).

-

Structures of (A) tetracycline, (B) 4-epitetracycline, (C)... (n.d.). ResearchGate. [Link]

-

4-Epidoxycycline: An alternative to doxycycline to control gene expression in conditional mouse models. (n.d.). ResearchGate. [Link]

-